Ceralasertib (AZD6738) Demonstrates Superior Antiproliferative Activity Compared to the Highly Potent Elimusertib (BAY1895344) in a Specific MRE11-Mutant Cancer Model
In a comparative study using the LoVo human colorectal cancer cell line, which harbors an MRE11 mutation, ceralasertib demonstrated a lower antiproliferative IC50 (377 nM) than the more biochemically potent ATR inhibitor elimusertib (BAY1895344), which had an IC50 of 27 nM [1]. This indicates that while elimusertib is a more potent inhibitor of ATR in biochemical assays, ceralasertib is significantly less effective at inhibiting proliferation in this specific genetic context. This finding is crucial for researchers studying MRE11-deficient tumors, as it suggests a context-dependent difference in sensitivity that may be masked by simple comparisons of biochemical potency.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 377 nM |
| Comparator Or Baseline | Elimusertib (BAY1895344), 27 nM |
| Quantified Difference | 14-fold higher IC50 (lower potency) |
| Conditions | LoVo human colorectal cancer cell line (MRE11 mutant) |
Why This Matters
This demonstrates that biochemical potency against isolated ATR does not predict cellular antiproliferative efficacy in all tumor types, underscoring the need for compound-specific validation in relevant disease models rather than simple analog substitution.
- [1] PMC11284803. (2024). Table 5: ATRi Inhibitors Discussed in the Text, Their Preclinical Evaluation, and Relevant Clinical Trials. View Source
